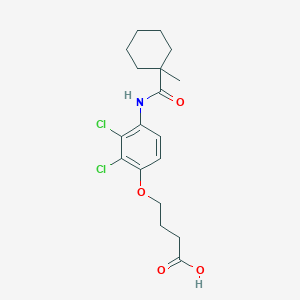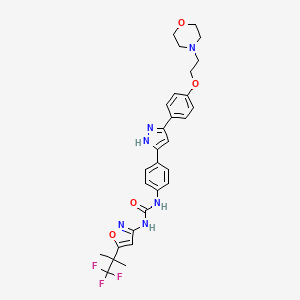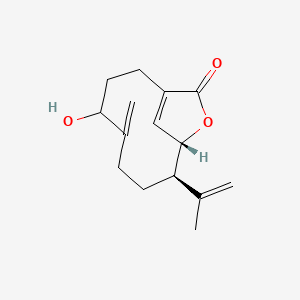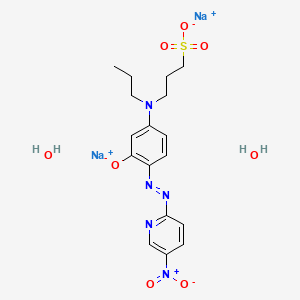
Fenhexamid-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenhexamid-butyric acid is a compound derived from fenhexamid, a fungicide known for its effectiveness against a variety of fungal pathogens. Fenhexamid itself is an inhibitor of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity . This compound is designed to produce monoclonal antibodies, making it valuable in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fenhexamid-butyric acid involves the modification of fenhexamid. Fenhexamid is synthesized through a series of chemical reactions starting from 2,3-dichloro-4-hydroxyaniline, which undergoes cyclization and subsequent reactions to form the final product
Industrial Production Methods
Industrial production of butyric acid, a component of this compound, can be achieved through fermentation processes using bacterial strains such as Clostridium tyrobutyricum. These processes involve the fermentation of glucose or other sugars to produce butyric acid . The integration of this butyric acid into the fenhexamid structure would follow standard chemical synthesis protocols.
Analyse Chemischer Reaktionen
Types of Reactions
Fenhexamid-butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could yield alcohols.
Wissenschaftliche Forschungsanwendungen
Fenhexamid-butyric acid has several scientific research applications, including:
Chemistry: Used as a hapten to produce monoclonal antibodies.
Biology: Employed in studies involving fungal pathogens and their resistance mechanisms.
Medicine: Potential use in developing diagnostic tools and treatments for fungal infections.
Industry: Utilized in the agricultural sector as a fungicide to protect crops from fungal diseases.
Wirkmechanismus
Fenhexamid-butyric acid exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The molecular target of fenhexamid is the sterol 3-ketoreductase enzyme, which is involved in the C4-demethylation of ergosterol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenhexamid: The parent compound, primarily used as a fungicide.
Hydroxyanilides: A class of compounds to which fenhexamid belongs, known for their antifungal properties.
4-Hydroxybenzoic Acid-Based Hydrazide-Hydrazones: Compounds with similar antifungal activities.
Uniqueness
Fenhexamid-butyric acid is unique due to its dual functionality as both a fungicide and a hapten for monoclonal antibody production . This makes it valuable in both agricultural and biomedical research applications.
Eigenschaften
Molekularformel |
C18H23Cl2NO4 |
|---|---|
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
4-[2,3-dichloro-4-[(1-methylcyclohexanecarbonyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C18H23Cl2NO4/c1-18(9-3-2-4-10-18)17(24)21-12-7-8-13(16(20)15(12)19)25-11-5-6-14(22)23/h7-8H,2-6,9-11H2,1H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
XDHAUMYQFDCMGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)OCCCC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)





![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)



![6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12386981.png)
![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)


